molecular formula C8H8ClN3O2 B8718007 6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine

6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine

Cat. No.: B8718007
M. Wt: 213.62 g/mol
InChI Key: LLHKBNDOUKNECU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine is a heterocyclic organic compound with a pyridine ring substituted with an allyl group, a nitro group, and a chlorine atom

Properties

Molecular Formula

C8H8ClN3O2

Molecular Weight

213.62 g/mol

IUPAC Name

6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine

InChI

InChI=1S/C8H8ClN3O2/c1-2-5-10-8-6(12(13)14)3-4-7(9)11-8/h2-4H,1,5H2,(H,10,11)

InChI Key

LLHKBNDOUKNECU-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C=CC(=N1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloropyridine to introduce the nitro group at the 3-position. This is followed by the allylation of the amino group at the 2-position using allyl halides under basic conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes to facilitate the allylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure consistency and scalability .

Mechanism of Action

The mechanism of action of 6-chloro-3-nitro-N-prop-2-enylpyridin-2-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the allyl group can undergo addition reactions. These interactions can modulate biological pathways and molecular targets, leading to various biological effects .

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